

Conformational Analysis of 1,5-Diethyl-bispidinones: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

CAS No.: 917216-61-6

Cat. No.: B2895547

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Executive Summary

The 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) system is a privileged scaffold in medicinal chemistry, valued for its ability to enforce specific vector orientations of substituents and its utility as a rigid spacer in GPCR ligands (specifically

-opioid and nAChR).

This guide focuses on the 1,5-diethyl-bispidinone derivative. Unlike the unsubstituted parent or the common 1,5-dimethyl analogue, the 1,5-diethyl variant introduces significant bridgehead steric bulk. This modification alters the conformational energy landscape, increasing the barrier to ring inversion and locking the N-substituents in specific spatial arrangements. This document details the synthesis, conformational analysis, and validation protocols for this specific chemotype.

Part 1: Structural Fundamentals & Conformational Dynamics

The core bispidinone structure can exist in three primary conformations: Chair-Chair (CC), Chair-Boat (CB), and Boat-Boat (BB).^{[1][2]}

The Equilibrium

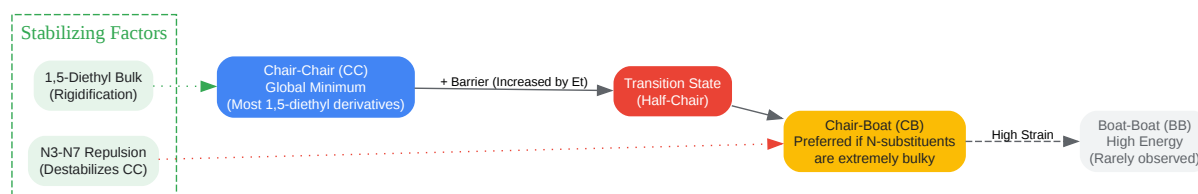
In the absence of bulky N-substituents, the Chair-Chair (CC) conformation is thermodynamically preferred by approximately 3–6 kcal/mol due to the minimization of torsional strain. However, this form suffers from transannular repulsion between the lone pairs of N3 and N7 (if free) or steric clash between bulky substituents at these positions.

The 1,5-Diethyl Effect

The introduction of ethyl groups at the bridgehead carbons (C1 and C5) exerts a "locking" effect:

- Thorpe-Ingold Effect: The bulkier ethyl groups compress the internal bond angles at C1/C5, slightly flattening the bicyclic system compared to the methyl analogue.
- Steric Anchoring: The ethyl groups project outward (equatorial-like relative to the ring curve), creating a hydrophobic pocket that shields the C9 ketone but does not directly interfere with the N3/N7 trajectory.
- Inversion Barrier: The transition from CC to CB requires passing through a high-energy half-chair intermediate. The 1,5-diethyl substitution significantly raises this barrier, making the scaffold more rigid than the 1,5-dimethyl parent.

Visualization of Conformational Pathways



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Figure 1: Conformational energy landscape of 1,5-diethyl-bispidinones. The bridgehead ethyl groups stabilize the CC form but increase the activation energy for interconversion.

Part 2: Synthesis Protocol (Double Mannich Condensation)

The synthesis of 1,5-diethyl-bispidinones requires a double Mannich condensation. Unlike the standard route using acetone (which yields 1,5-unsubstituted) or dimethyl acetone, this protocol utilizes 3-pentanone (diethyl ketone).

Reaction Mechanism

The reaction proceeds via the in situ formation of a bis(aminomethyl) species followed by double nucleophilic attack by the enol of the ketone.

Detailed Protocol

Target: 1,5-diethyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

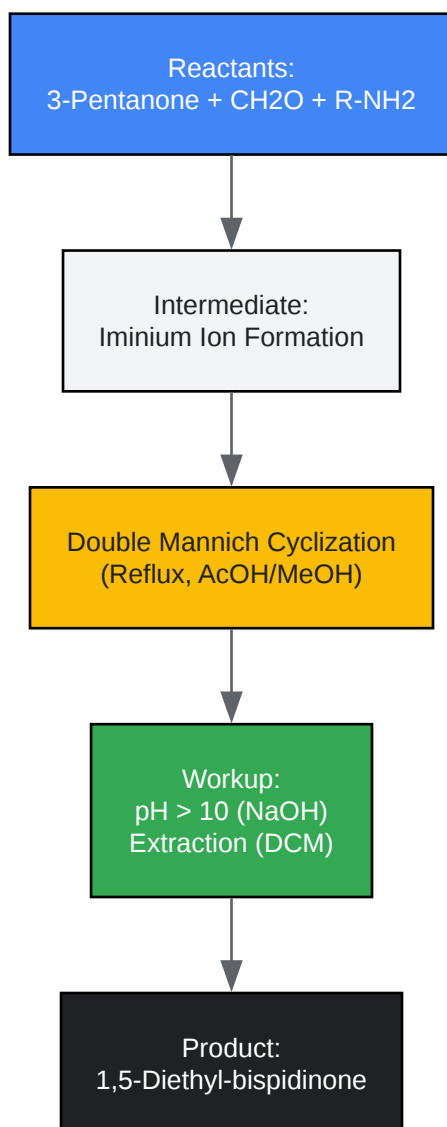
Reagents:

- 3-Pentanone (Diethyl ketone): 1.0 eq
- Paraformaldehyde: 4.4 eq
- Methylamine (40% aq): 2.2 eq
- Acetic Acid (Glacial): Solvent/Catalyst
- Methanol: Co-solvent

Step-by-Step Workflow:

- Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve paraformaldehyde (4.4 eq) in methanol.
- Amine Addition: Add methylamine (2.2 eq) dropwise at 0°C. Stir for 30 mins to form the hemiaminal/imine species.

- Ketone Addition: Add 3-pentanone (1.0 eq) followed by glacial acetic acid (1.5 eq).
- Reflux: Heat the mixture to reflux (65–70°C) for 6–12 hours. The solution will turn from cloudy to clear yellow.
- Quench & Workup (Critical):
 - Cool to room temperature.
 - Remove methanol under reduced pressure.
 - Basification: Add ice water and adjust pH to >10 using 4N NaOH. Note: The bispidinone is basic; failure to basify will trap it in the aqueous phase.
 - Extract with Dichloromethane (DCM) (3x).
- Purification: Dry organic layer over MgSO₄. Evaporate solvent. Recrystallize from n-hexane or perform vacuum distillation (bp is high).



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Figure 2: Synthetic workflow for the 1,5-diethyl-bispidinone scaffold via double Mannich condensation.

Part 3: Analytical Methodologies

Determining the conformation (CC vs. CB) is critical for correlating structure to biological activity.

NMR Spectroscopy (Solution State)

The 1,5-diethyl groups simplify the spectrum by removing the bridgehead protons, but they introduce complex splitting in the alkyl region.

Key Diagnostic Signals:

Feature	Chair-Chair (CC)	Chair-Boat (CB)
Symmetry	High (or). H2/H4 protons appear as simplified doublets or singlets if fluxional.	Lower symmetry. Distinct environments for the "Chair" ring vs "Boat" ring.
H2/H4 Splitting	Large geminal coupling (Hz). W-coupling often observed.	Complex multiplets due to different dihedral angles.
NOE Correlations	Strong NOE between H2/H4 (axial) and H6/H8 (axial).	Diagnostic: Strong NOE between N-substituent and bridgehead Ethyl protons (indicates proximity in boat form).
¹³ C Shifts	C2/C4 and C6/C8 are equivalent.	C2/C4 and C6/C8 split into two distinct signals.

Protocol for NOESY:

- Prepare sample in CDCl₃ or C₆D₆ (benzene often resolves accidental overlap).
- Run 1D ¹H NMR to assign H2, H4, H6, H8 and Ethyl CH₂/CH₃.
- Run 2D NOESY (mixing time 500ms).
- Look for: Cross-peaks between the N-R group and the Ethyl-CH₂ group. If present, the ring is likely flattening or in CB form.

X-Ray Crystallography (Solid State)

This is the gold standard. 1,5-diethyl-bispidinones crystallize well as picrate or perchlorate salts.

- Metric: Measure the N3...N7 distance.
 - indicates Chair-Chair.
 - indicates Chair-Boat.

Computational Verification (DFT)

Experimental data should be validated against calculated energy barriers.

- Level of Theory: B3LYP/6-311G(d,p) or wB97X-D (to account for dispersion forces in the hydrophobic pocket).
- Solvation Model: PCM (Dichloromethane) to mimic NMR conditions.

Part 4: Pharmacological Implications

Why select the 1,5-diethyl scaffold over the 1,5-dimethyl?

- Lipophilicity (LogP): The two ethyl groups add significant lipophilicity (+1.0 LogP approx), enhancing blood-brain barrier (BBB) penetration for CNS targets (opioid/nAChR).
- Metabolic Stability: The steric bulk at the bridgehead protects the C1/C5 positions and the adjacent C2/C4/C6/C8 sites from oxidative metabolism (CYP450).
- Receptor Fit: In

-opioid receptor docking, the 1,5-diethyl groups can occupy specific hydrophobic sub-pockets that the dimethyl analogues cannot reach, potentially improving selectivity.

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